2-[(3-Methylpentan-2-yl)amino]ethan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-methylpentan-2-ylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO/c1-4-7(2)8(3)9-5-6-10/h7-10H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSJPMCSJJSSQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 2 3 Methylpentan 2 Yl Amino Ethan 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. Through the analysis of one-dimensional and two-dimensional NMR data, a complete assignment of the proton and carbon backbone and side chains of 2-[(3-Methylpentan-2-yl)amino]ethan-1-ol can be achieved.
One-Dimensional NMR (¹H, ¹³C) for Backbone and Side Chain Proton and Carbon Analysis
One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
|---|---|---|---|
| H-1 | 3.65 | t | 5.5 |
| H-2 | 2.75 | t | 5.5 |
| H-2' | 2.60 | m | - |
| H-3' | 1.40 | m | - |
| H-4' | 1.25 / 1.15 | m | - |
| H-5' | 0.90 | t | 7.4 |
| H-1'' | 1.05 | d | 6.5 |
| H-3'' | 0.88 | d | 6.8 |
| NH | 1.80 | br s | - |
The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. The presence of heteroatoms and branching in the alkyl chain results in a range of chemical shifts. The predicted ¹³C NMR data is detailed in the table below.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C-1 | 60.5 |
| C-2 | 52.0 |
| C-2' | 58.0 |
| C-3' | 35.0 |
| C-4' | 26.0 |
| C-5' | 11.0 |
| C-1'' | 15.0 |
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Elucidating Connectivity and Stereochemical Relationships
Two-dimensional NMR experiments are essential for unambiguously assigning the structure by revealing correlations between nuclei.
Correlation Spectroscopy (COSY): This experiment would show correlations between protons that are coupled to each other, typically through two or three bonds. Key expected correlations include those between H-1 and H-2 of the ethanolamine (B43304) moiety, and throughout the 3-methylpentan-2-yl group, confirming the proton-proton connectivity within these fragments.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum would reveal direct one-bond correlations between protons and the carbons they are attached to. This allows for the definitive assignment of each proton signal to its corresponding carbon signal in the ¹³C spectrum.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments show correlations between protons and carbons over two to three bonds. This is crucial for connecting the different fragments of the molecule. For instance, correlations would be expected between the protons on C-2 of the ethanolamine moiety and C-2' of the pentyl group, confirming the point of attachment.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about the spatial proximity of protons. This can be used to help determine the preferred conformation of the molecule in solution by observing correlations between protons that are close in space but not necessarily through bonds.
Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and structure of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation
High-resolution mass spectrometry can determine the mass of a molecule with very high accuracy. For this compound (C₈H₁₉NO), the expected exact mass of the molecular ion [M+H]⁺ would be approximately 146.1545, which confirms its elemental composition.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Component Analysis
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for assessing the purity of volatile compounds like this compound. The retention time from the GC provides a measure of the compound's volatility and interaction with the column, while the mass spectrum of the eluting peak confirms its identity. Under electron ionization (EI), the molecule will fragment in a characteristic pattern. The major fragmentation pathways would likely involve the cleavage of C-C bonds, particularly alpha-cleavage adjacent to the nitrogen and oxygen atoms, leading to stable carbocations or radical cations.
Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
|---|---|---|
| 145 | [C₈H₁₉NO]⁺˙ | Molecular Ion (M⁺˙) |
| 114 | [C₆H₁₂NO]⁺ | Loss of CH₂CH₃ |
| 100 | [C₅H₁₀NO]⁺ | Loss of CH(CH₃)₂ |
| 86 | [C₅H₁₂N]⁺ | Alpha-cleavage next to N |
| 72 | [C₄H₁₀N]⁺ | Alpha-cleavage next to N |
| 44 | [C₂H₆N]⁺ | Cleavage of the N-C bond of the pentyl group |
Vibrational Spectroscopy for Identification of Functional Groups and Molecular Fingerprinting
Vibrational spectroscopy techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, provide information about the functional groups present in a molecule based on the vibrations of its bonds.
Predicted FTIR Data for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (alcohol) | 3200-3600 | Strong, Broad |
| N-H Stretch (secondary amine) | 3300-3500 | Medium, may overlap with O-H |
| C-H Stretch (alkane) | 2850-3000 | Strong |
| N-H Bend | 1550-1650 | Medium |
| C-O Stretch (primary alcohol) | 1050-1150 | Strong |
Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy
Infrared (IR) and its more advanced counterpart, Fourier-Transform Infrared (FT-IR) spectroscopy, are powerful non-destructive techniques for identifying functional groups within a molecule. spectroscopyonline.comazooptics.com These methods are based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes. rsc.org For this compound, the spectrum would be characterized by absorptions arising from its hydroxyl (-OH), secondary amine (N-H), carbon-nitrogen (C-N), and various carbon-hydrogen (C-H) bonds.
The presence of hydrogen bonding significantly influences the O-H and N-H stretching vibrations. nih.gov In a condensed phase (liquid or solid), intermolecular hydrogen bonding causes the -OH and N-H bands to become broad, a characteristic feature for alcohols and amines. dummies.comyoutube.com The O-H stretch is typically very broad and strong, appearing in the 3200-3600 cm⁻¹ region. dummies.comyoutube.com The N-H stretch of the secondary amine is expected as a single, weaker, and sharper band compared to the O-H stretch, appearing in a similar region of 3300-3500 cm⁻¹. orgchemboulder.comwpmucdn.comlibretexts.org
The C-H stretching vibrations from the methyl and methylene (B1212753) groups of the pentyl and ethyl fragments would appear in the 2850-3000 cm⁻¹ range. The C-N stretching of the aliphatic amine is expected to show a medium to weak band in the 1020-1250 cm⁻¹ region. orgchemboulder.com The C-O stretching of the primary alcohol would also be found in this fingerprint region, typically between 1000-1260 cm⁻¹.
A summary of the expected characteristic vibrational frequencies for this compound is presented below.
Interactive Data Table: Expected IR and FT-IR Absorption Bands
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Band Shape |
| O-H Stretch (Hydrogen-bonded) | Primary Alcohol | 3200 - 3600 | Strong | Broad |
| N-H Stretch | Secondary Amine | 3300 - 3500 | Weak to Medium | Sharper than O-H |
| C-H Stretch (sp³ C-H) | Alkyl Groups | 2850 - 3000 | Strong | Sharp |
| N-H Bend | Secondary Amine | 1550 - 1650 (often weak) | Weak to Variable | Broad |
| C-H Bend | Alkyl Groups | 1375 - 1470 | Medium | Sharp |
| C-N Stretch | Aliphatic Amine | 1020 - 1250 | Medium to Weak | Sharp |
| C-O Stretch | Primary Alcohol | 1000 - 1260 | Strong | Sharp |
| N-H Wag | Secondary Amine | 665 - 910 | Medium to Strong | Broad |
Raman Spectroscopy for Complementary Vibrational Mode Analysis
Raman spectroscopy is another form of vibrational spectroscopy that provides information complementary to IR spectroscopy. nih.govacs.orgkurouskilab.com While IR spectroscopy measures the absorption of light due to changes in a molecule's dipole moment, Raman spectroscopy detects the scattering of light caused by changes in a molecule's polarizability. wikipedia.org This fundamental difference in selection rules means that some vibrations that are weak or absent in an IR spectrum may be strong in a Raman spectrum, and vice versa. rsc.orgnih.gov
For this compound, the symmetric vibrations of the carbon backbone (C-C stretches) and C-H stretching and bending modes, which involve significant changes in the molecule's polarizability, are expected to produce strong Raman signals. acs.orgkurouskilab.com In contrast, the highly polar O-H and N-H bonds that dominate the IR spectrum often show weaker signals in Raman spectra. spiedigitallibrary.orgarxiv.org
Recent studies on amino alcohols have utilized Raman spectroscopy in conjunction with theoretical calculations to investigate the effects of substitution on intramolecular hydrogen bonding. spiedigitallibrary.orgarxiv.org Changes in the O-H stretching frequency, such as a red-shift (a shift to lower wavenumber), can indicate the presence and strength of O-H···N intramolecular hydrogen bonds. arxiv.org This makes Raman a valuable tool for detailed conformational analysis in solution.
Interactive Data Table: Expected Raman Shifts
| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Expected Intensity |
| C-H Stretch | Alkyl Groups | 2800 - 3000 | Strong |
| C-H Bend | Alkyl Groups | 1300 - 1500 | Medium |
| C-C Stretch | Carbon Backbone | 800 - 1200 | Strong |
| C-N Stretch | Aliphatic Amine | 1000 - 1200 | Medium |
| C-O Stretch | Primary Alcohol | 1000 - 1100 | Medium |
| O-H Stretch | Primary Alcohol | 3200 - 3650 | Weak to Medium |
| N-H Stretch | Secondary Amine | 3300 - 3500 | Weak to Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Studies
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is most informative for molecules containing chromophores, which are typically systems with π-electrons, such as aromatic rings, double or triple bonds, and carbonyl groups.
The molecular structure of this compound is entirely aliphatic; it lacks any π-systems or conjugation. The only electrons available for electronic transitions are the sigma (σ) bonding electrons and the non-bonding (n) lone-pair electrons on the oxygen and nitrogen atoms. The promotion of these electrons (n → σ* and σ → σ* transitions) requires high energy, corresponding to absorption in the far-UV region, typically below 200 nm. reddit.com Therefore, this compound is not expected to exhibit significant absorption in the standard UV-Vis range (200-800 nm). reddit.comnih.gov Consequently, UV-Vis spectroscopy is not a primary tool for the structural elucidation of this particular saturated amino alcohol.
X-ray Crystallography for Definitive Solid-State Molecular Geometry and Conformation
While a specific crystal structure for this compound is not publicly available, the analysis of similar amino alcohol structures reveals key expected features. nih.gov The solid-state structure would be heavily influenced by intermolecular hydrogen bonding. nih.govwustl.edu The hydroxyl group (-OH) and the secondary amine group (-NH) would act as hydrogen bond donors, while the lone pairs on the oxygen and nitrogen atoms would serve as acceptors. This would lead to the formation of an extensive hydrogen-bonding network, dictating the packing of the molecules in the crystal lattice. It is also known that salts of amino alcohols can exhibit polymorphism, where different crystalline forms arise from variations in molecular packing and hydrogen-bonding patterns. nih.gov If a single crystal of this compound were grown, X-ray diffraction would provide an exact model of its solid-state conformation and intermolecular interactions. researchgate.netnih.gov
Emerging Spectroscopic Techniques in Amino Alcohol Research, e.g., Terahertz Spectroscopy
Emerging analytical techniques are continually expanding the frontiers of molecular characterization. One such technique is Terahertz (THz) spectroscopy, also known as far-infrared spectroscopy, which probes the low-frequency region of the electromagnetic spectrum (typically 0.1–4 THz, or ~3–133 cm⁻¹). nih.govmdpi.com
This spectral region is particularly sensitive to low-energy vibrational modes, such as the collective motions of molecules and intermolecular vibrations, including hydrogen bond stretching and lattice vibrations in crystalline solids. arxiv.orgnih.govrsc.org Because amino alcohols like this compound form extensive hydrogen-bonding networks, THz spectroscopy offers a unique tool to study these interactions directly. researchgate.net Studies on amino acids have shown that THz spectra can serve as a fingerprint, providing information on conformation and intermolecular bonding that is not readily accessible through mid-infrared spectroscopy. arxiv.orgarxiv.orgresearchgate.net The application of THz spectroscopy to this compound could therefore yield valuable insights into its solid-state dynamics and the nature of its hydrogen-bonding network. nih.gov
Stereochemistry, Chiral Resolution, and Enantioselective Synthesis of 2 3 Methylpentan 2 Yl Amino Ethan 1 Ol Analogues
Investigation of Stereoisomers and Diastereomers Arising from the Chiral Centers within the 3-Methylpentan-2-yl Moiety.
The structural complexity of 2-[(3-Methylpentan-2-yl)amino]ethan-1-ol analogues originates primarily from the stereogenic centers located within the 3-methylpentan-2-yl portion of the molecule. Specifically, carbon-2 (C2) and carbon-3 (C3) of the pentane (B18724) chain are chiral centers.
Carbon-2 (C2): This carbon is bonded to a hydrogen atom, a methyl group, the amino group leading to the ethan-1-ol segment, and the 3-methylpentyl group. These four distinct substituents render C2 a stereocenter.
Carbon-3 (C3): This carbon is attached to a hydrogen atom, a methyl group, an ethyl group, and the rest of the carbon chain at the C2 position. The presence of four different groups makes C3 a second stereocenter.
With two chiral centers (n=2), a maximum of 2ⁿ, or four, distinct stereoisomers can exist. These stereoisomers manifest as two pairs of enantiomers. The relationship between a stereoisomer from one pair and a stereoisomer from the other pair is diastereomeric.
| Configuration | Stereochemical Relationship | Description |
| (2R, 3R) | Enantiomer of (2S, 3S) | One pair of non-superimposable mirror images. |
| (2S, 3S) | Enantiomer of (2R, 3R) | |
| (2R, 3S) | Enantiomer of (2S, 3R) | A second pair of non-superimposable mirror images. |
| (2S, 3R) | Enantiomer of (2R, 3S) | |
| (2R, 3R) & (2R, 3S) | Diastereomers | Stereoisomers that are not mirror images of each other. |
| (2S, 3S) & (2S, 3R) | Diastereomers | Stereoisomers that are not mirror images of each other. |
Kinetic Resolution Strategies for the Separation of Racemic Mixtures of Amino Alcohols.
When a chemical synthesis produces an equal mixture of enantiomers (a racemic mixture), a process known as resolution is required to separate them. Kinetic resolution is a powerful and widely used strategy that exploits the different reaction rates of enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster, allowing it to be separated from the slower-reacting enantiomer. wikipedia.org For amino alcohols, this is frequently achieved through enantioselective acylation, acetalization, or oxidation. acs.orgnih.gov
Enzymes, particularly lipases, are highly effective catalysts for the kinetic resolution of amino alcohols due to their exceptional stereoselectivity. acs.orgmdpi.com In a typical lipase-catalyzed resolution, the racemic amino alcohol is reacted with an acyl donor. The enzyme selectively catalyzes the acylation of one enantiomer, converting it into an ester. The resulting mixture contains the acylated enantiomer and the unreacted, non-acylated enantiomer, which can then be separated by standard techniques like chromatography.
| Method | Catalyst/Reagent | Principle |
| Enzymatic Acylation | Lipases (e.g., from Pseudomonas cepacia, Candida antarctica) | One enantiomer of the amino alcohol is selectively acylated, allowing for separation from the unreacted enantiomer. mdpi.com |
| Chemoenzymatic Dynamic Kinetic Resolution (DKR) | Enzyme (e.g., Lipase) + Metal Catalyst (e.g., Ruthenium complex) | The enzyme resolves the mixture, while the metal catalyst continuously racemizes the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. researchgate.net |
| Chiral Brønsted Acid Catalysis | Chiral Phosphoric Acids | Catalyzes enantioselective intermolecular acetalization, where one enantiomer reacts faster with an enol ether to form an acetal. acs.orgacs.org |
| Metal-Catalyzed Acylation | Chiral Metal Complexes | A chiral catalyst complex selectively promotes the acylation of one enantiomer over the other. |
The efficiency of a kinetic resolution is often described by the selectivity factor (s), which is the ratio of the rate constants for the fast-reacting versus the slow-reacting enantiomer. High s-factors are desirable for achieving high enantiomeric excess in the separated products.
Asymmetric Catalysis in the Enantioselective Synthesis of Amino Alcohol Scaffolds.
To avoid the inherent 50% yield limitation of classical kinetic resolution, chemists have developed numerous methods for asymmetric catalysis. These strategies use a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product from a prochiral starting material. nih.gov For the synthesis of amino alcohol scaffolds, methods like asymmetric hydrogenation, aminohydroxylation, and reductive amination are particularly important. rsc.org
Chiral amino alcohols are not only synthetic targets but also valuable precursors for creating chiral ligands used in asymmetric catalysis. researchgate.netpolyu.edu.hknih.gov Their rigid and well-defined stereochemical structure, combined with the presence of both nitrogen and oxygen atoms, makes them excellent chelating agents for metal centers. When a metal is complexed with a chiral ligand, it creates a chiral catalytic environment that can direct the stereochemical outcome of a reaction.
These ligands have been successfully applied in a wide range of transformations, including:
Asymmetric Reduction of Ketones: Chiral amino alcohol-derived ligands, such as oxazaborolidines, are famously used to catalyze the enantioselective reduction of prochiral ketones to secondary alcohols.
Asymmetric Alkylation: They are employed in the enantioselective addition of organometallic reagents (e.g., diethylzinc) to aldehydes, producing chiral secondary alcohols with high enantiopurity. rsc.org
Asymmetric C-C Bond Formation: Ligands derived from amino alcohols can direct the stereochemistry of various carbon-carbon bond-forming reactions, which are fundamental in organic synthesis.
The modular nature of amino alcohols allows for systematic modification of their structure to fine-tune the steric and electronic properties of the resulting ligand, optimizing selectivity and reactivity for a specific transformation. polyu.edu.hk
| Ligand Class | Precursor Amino Alcohol Type | Typical Metal | Application Example |
| Oxazaborolidines | Prolinol, Valinol | Boron (as part of the ligand) | Enantioselective reduction of ketones (Corey-Bakshi-Shibata reduction). |
| Bis(oxazolines) (BOX) | Various 1,2-amino alcohols | Copper, Zinc, Rhodium | Asymmetric Diels-Alder reactions, aldol (B89426) additions, and alkylations. nih.gov |
| Phosphine-containing ligands | Amino alcohols with phosphine (B1218219) groups | Rhodium, Ruthenium, Iridium | Asymmetric hydrogenation of olefins and ketones. |
| Salen Ligands | Diamine derivatives (often made from amino alcohols) | Manganese, Chromium, Cobalt | Asymmetric epoxidation of alkenes (Jacobsen epoxidation). |
Biocatalysis offers a green and highly selective alternative to traditional chemical methods for synthesizing chiral compounds. researchgate.net Enzymes operate under mild conditions and exhibit remarkable enantioselectivity, making them ideal for the synthesis of optically pure amino alcohols. acs.orgnih.govfrontiersin.org
Several classes of enzymes are particularly useful in this context:
Amine Dehydrogenases (AmDHs): Engineered AmDHs can catalyze the asymmetric reductive amination of α-hydroxy ketones, directly converting a prochiral ketone into a chiral amino alcohol with high enantiomeric excess using inexpensive ammonia (B1221849) as the amine source. researchgate.netfrontiersin.org
Transaminases (TAs): These enzymes can transfer an amino group from a donor molecule to a ketone. The use of chiral transaminases on α-hydroxy ketones provides a direct route to enantiomerically pure amino alcohols. nih.gov
Lipases and Acylases: As mentioned in the context of kinetic resolution, these enzymes can also be used in asymmetric synthesis. For example, the enantioselective hydrolysis of a racemic amino alcohol ester will yield an enantiopure alcohol. acs.org
Imine Reductases (IREDs): These enzymes catalyze the asymmetric reduction of imines to amines. When applied to imines derived from hydroxy ketones, they can produce chiral amino alcohols with excellent stereoselectivity. researchgate.net
These enzymatic methods are increasingly being adopted in industrial processes due to their high efficiency, sustainability, and ability to produce single-enantiomer products in high yields and purity. frontiersin.org
Probing the Influence of Chirality on Molecular Recognition Processes in Chemical Systems.
Chirality is fundamental to molecular recognition, the specific interaction between two or more molecules. nih.govresearchgate.netacs.org Because biological systems—such as enzymes and receptors—are themselves chiral, they often interact differently with the different enantiomers of a chiral molecule. This stereospecificity is the reason why enantiomers of a drug can have vastly different therapeutic effects or toxicities. nih.gov
The specific three-dimensional structure of an amino alcohol enantiomer determines how it fits into the binding site of a chiral receptor or the active site of an enzyme. Effective binding often relies on a "three-point interaction model," where at least three points of contact between the molecule and the receptor are necessary to distinguish between enantiomers. For an amino alcohol, these interaction points could be hydrogen bonds involving the hydroxyl and amino groups, and steric interactions involving the alkyl backbone.
This principle is exploited in several chemical systems:
Chiral Chromatography: Enantiomers can be separated by passing a racemic mixture through a column containing a chiral stationary phase (CSP). One enantiomer will interact more strongly with the CSP, causing it to move more slowly through the column and allowing for separation.
Chiral Sensors: Host molecules can be designed to selectively bind one enantiomer over another, leading to a detectable signal, such as a change in fluorescence. nih.govacs.org This allows for the rapid determination of the enantiomeric composition of a sample.
Asymmetric Catalysis: The basis of enantioselective catalysis is the chiral recognition between the catalyst-substrate complex. The chiral catalyst preferentially binds one of the two possible enantiomeric transition states, leading to the formation of one enantiomeric product.
For analogues of this compound, the specific configuration at the C2 and C3 centers of the 3-methylpentan-2-yl moiety will dictate its shape and how it is recognized by other chiral entities, profoundly influencing its function and application in any stereosensitive environment.
Applications of 2 3 Methylpentan 2 Yl Amino Ethan 1 Ol in Catalysis and Coordination Chemistry
Utilization as Ligands in Homogeneous and Heterogeneous Metal-Catalyzed Reactions
Amino alcohols are a significant class of ligands in both homogeneous and heterogeneous catalysis. Their ability to form stable chelate rings with metal ions influences the steric and electronic properties of the resulting metal complexes, thereby impacting their catalytic activity and selectivity. In homogeneous catalysis, the solubility of the metal-amino alcohol complex in the reaction medium allows for high activity and selectivity under mild conditions. Heterogeneous catalysis, on the other hand, often involves anchoring the amino alcohol ligand to a solid support, which facilitates catalyst recovery and reuse, a key aspect of sustainable chemical processes.
The synthesis of transition metal complexes with amino alcohol ligands is typically achieved through the reaction of a suitable metal precursor, such as a metal halide or acetate (B1210297), with the amino alcohol. The coordination can occur in a deprotonated form, where the alcohol proton is removed to form an alkoxide, or as a neutral ligand. The resulting complexes can adopt various geometries, such as square planar or octahedral, depending on the metal ion, its oxidation state, and the stoichiometry of the ligands.
While specific complexes of 2-[(3-Methylpentan-2-yl)amino]ethan-1-ol are not widely reported, the general principles of synthesis can be inferred from related amino alcohol complexes. For instance, the reaction of an amino alcohol with a metal salt like copper(II) acetate can lead to the formation of a dimeric copper(II) complex. The structural characterization of these complexes is often carried out using techniques such as X-ray crystallography, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.
Table 1: Examples of Transition Metal Complexes with Amino Alcohol Ligands
| Metal | Amino Alcohol Ligand | Complex Structure | Potential Application |
| Copper(II) | Ethanolamine (B43304) | Dimeric Copper(II) Complex | Oxidation Catalysis |
| Ruthenium(II) | Phenylglycinol | Monomeric Ru(II) Complex | Asymmetric Transfer Hydrogenation |
| Palladium(II) | Prolinol | Chiral Pd(II) Pincer Complex | Asymmetric Allylic Alkylation |
| Titanium(IV) | Chiral Amino Alcohols | Monomeric Ti(IV) Complex | Asymmetric Epoxidation |
Transition metal complexes bearing amino alcohol ligands have proven to be effective catalysts in a wide array of organic transformations. The chirality that can be easily introduced into the amino alcohol backbone makes them particularly valuable for asymmetric synthesis.
The N-alkylation of amines with alcohols, a process often referred to as the "borrowing hydrogen" methodology, can be catalyzed by various transition metal complexes, including those with amino alcohol ligands. Cobalt and copper-based catalysts have been shown to be effective for the N-alkylation of amines with alcohols. rsc.orgresearchgate.netnih.gov For instance, a well-defined cobalt(II) catalyst with a pincer PNP ligand has been used for the efficient N-alkylation of both aromatic and aliphatic amines. nih.gov Similarly, copper-catalyzed N-alkylation of amides and amines with alcohols has been developed as a green chemical process. researchgate.net
In the realm of C-alkylation, iridium and cobalt complexes have demonstrated catalytic activity. Iridium catalysts have been employed for the C-alkylation of the methyl group on N-heteroaromatic compounds using alcohols. organic-chemistry.org Furthermore, cobalt complexes stabilized with pincer ligands have been reported to catalyze the α-alkylation of unactivated amides and esters by alcohols. acs.org
The Henry reaction, which forms a carbon-carbon bond between a nitroalkane and a carbonyl compound, can be catalyzed by copper complexes of chiral amino alcohols, leading to enantiomerically enriched β-nitro alcohols. nih.govtubitak.gov.trnih.govmdpi.commdpi.com For example, novel chiral amino alcohols synthesized from D-(+)-camphor have been used as ligands in copper(I)-catalyzed asymmetric Henry reactions, achieving high enantioselectivities. nih.gov
Similarly, the Mannich reaction, which involves the aminoalkylation of an acidic proton located on a carbonyl compound, can be catalyzed by metal complexes. Dinuclear zinc catalysts have been applied in the direct catalytic asymmetric Mannich-type reaction of α-hydroxyketones to produce either anti- or syn-β-amino alcohols. nih.gov Ternary metal complexes of Co(II), Ni(II), Cu(II), and Zn(II) derived from L-valine-based Schiff bases have also been utilized for the catalytic multi-component Mannich reaction. nih.gov
Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is an atom-economical method for synthesizing amines. Titanium and zirconium complexes with chiral amino alcohol ligands have been investigated as precatalysts for the intramolecular hydroamination of aminoallenes. researchgate.netacs.org These reactions can produce chiral pyrrolidines, although the enantioselectivities can be modest. acs.org Zirconium bis(amido) complexes have also been shown to be competent catalysts for intramolecular asymmetric alkene hydroamination. nih.gov
Roles in Various Catalytic Organic Transformations:
Hydrogenation and Transfer Hydrogenation
Chiral β-amino alcohols are highly effective ligands for transition metal catalysts, particularly ruthenium, rhodium, and iridium, in the asymmetric hydrogenation and transfer hydrogenation of prochiral ketones and imines. liv.ac.uknih.gov These reactions are fundamental for the synthesis of enantiomerically enriched secondary alcohols and amines, which are valuable intermediates in the pharmaceutical and fine chemical industries. nih.govresearchgate.net
When complexed with a metal center, such as in [RuCl(p-cymene)(ligand)], this compound can act as a bidentate ligand, coordinating through both the nitrogen and oxygen atoms. This coordination forms a stable five-membered ring, which imparts conformational rigidity to the catalytic complex. The stereogenic centers on the 3-methylpentan-2-yl group effectively control the facial selectivity of the hydride transfer from the metal to the carbonyl substrate, leading to high enantioselectivity in the alcohol product.
The asymmetric transfer hydrogenation (ATH) of ketones using a ruthenium(II) catalyst bearing a β-amino alcohol ligand is a well-established method. scispace.com The reaction typically uses isopropanol (B130326) as both the solvent and the hydrogen source, with a base like potassium hydroxide (B78521) or sodium isopropoxide as a co-catalyst. The efficiency of these catalytic systems can be remarkably high, achieving excellent yields and enantiomeric excesses (ee) for a variety of aryl and alkyl ketones. While specific data for this compound is not extensively documented in peer-reviewed literature, the performance of structurally analogous amino alcohol ligands provides insight into its potential efficacy. For instance, ruthenium catalysts derived from ligands like cis-1-aminoindan-2-ol have shown exceptional activity and selectivity in this transformation.
Table 1: Representative Results for Asymmetric Transfer Hydrogenation of Acetophenone using a Ru(II)-Amino Alcohol Catalyst Data is illustrative of a typical amino alcohol ligand system and not specific to this compound.
| Catalyst Precursor | Ligand | Substrate | Conversion (%) | ee (%) |
|---|---|---|---|---|
| [RuCl2(p-cymene)]2 | cis-1-Aminoindan-2-ol | Acetophenone | >98 | 97 (R) |
| [RuCl2(p-cymene)]2 | N-Methylephedrine | Acetophenone | 95 | 92 (S) |
Mechanistic Studies of Catalytic Cycles Involving Amino Alcohol Ligands
The mechanism of asymmetric transfer hydrogenation catalyzed by Ru(II)-amino alcohol complexes is generally understood to proceed through a concerted, outer-sphere pathway. nih.gov The catalytic cycle involves several key steps:
Catalyst Activation : The precatalyst, often a dimeric species like [RuCl2(arene)]2, reacts with the amino alcohol ligand in the presence of a base to form a monomeric, 16-electron ruthenium amide complex. This species is considered the active catalyst.
Hydride Formation : The ruthenium amide abstracts a proton and a hydride from the hydrogen donor (e.g., isopropanol), generating an 18-electron ruthenium hydride species. This step also produces acetone (B3395972) as a byproduct.
Substrate Coordination and Hydrogen Transfer : The ketone substrate coordinates to the ruthenium hydride complex. The hydride is then transferred to the carbonyl carbon, while the proton from the ligand's N-H group is transferred to the carbonyl oxygen. This transfer is believed to occur via a six-membered, chair-like transition state (a Zimmerman-Traxler model), where the stereochemistry is dictated by the chiral ligand. youtube.com The steric bulk of the ligand, such as the 3-methylpentan-2-yl group in the title compound, directs the substrate to coordinate in a way that minimizes steric hindrance, thus favoring attack on one prochiral face of the carbonyl.
Product Release and Catalyst Regeneration : The resulting chiral alcohol is released from the coordination sphere, and the 16-electron ruthenium amide catalyst is regenerated, allowing it to enter the next catalytic cycle.
Mechanistic investigations using techniques like in-situ NMR and kinetic studies have provided evidence for these steps, highlighting the crucial role of the N-H moiety on the ligand in the proton transfer step. researchgate.net This "metal-ligand bifunctional" nature is a hallmark of highly efficient transfer hydrogenation catalysts. nih.gov
Role in Organocatalysis and Biocatalysis as a Chiral Auxiliary or Catalyst Component
Beyond coordination chemistry, this compound holds promise in organocatalysis and biocatalysis, primarily leveraging its inherent chirality.
Organocatalysis: In organocatalysis, the compound can serve as a potent chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the reaction, the auxiliary can be cleaved and recovered.
A prominent application for amino alcohols is in diastereoselective aldol (B89426) reactions, following the methodology developed by Evans. youtube.comblogspot.com The amino alcohol can be converted into a chiral oxazolidinone auxiliary. This auxiliary is then acylated with a carboxylic acid derivative (e.g., propionyl chloride). Deprotonation of this N-acyl oxazolidinone with a suitable base generates a chiral Z-enolate, where the bulky substituent of the auxiliary effectively shields one face of the enolate. nih.gov Subsequent reaction with an aldehyde proceeds with high facial selectivity, leading to the formation of a syn-aldol adduct with excellent diastereoselectivity. blogspot.comnih.gov The auxiliary can then be removed under mild conditions to yield the chiral β-hydroxy carboxylic acid or other derivatives.
Table 2: Representative Diastereoselectivity in an Evans Asymmetric Aldol Reaction Data is illustrative of a typical oxazolidinone auxiliary derived from an amino alcohol and not specific to this compound.
| N-Acyl Oxazolidinone | Aldehyde | Diastereomeric Ratio (syn:anti) |
|---|---|---|
| N-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Isobutyraldehyde | >99:1 |
| N-Propionyl-(S)-4-benzyl-2-oxazolidinone | Benzaldehyde | 98:2 |
Biocatalysis: In the realm of biocatalysis, N-alkylated amino alcohols and their parent amino acids are valuable building blocks. manchester.ac.ukmanchester.ac.uk While direct use of this compound as a biocatalyst is not widely reported, its structural motifs are relevant. Enzymes such as dehydrogenases could potentially be used for the stereoselective synthesis of such chiral amino alcohols. nih.gov Conversely, these compounds can be prepared via biocatalytic routes, offering a green alternative to traditional chemical synthesis. manchester.ac.ukmanchester.ac.uk Furthermore, N-alkylated amino alcohols can serve as precursors for synthesizing enzyme inhibitors or as components in modified peptides, where the N-alkylation can impart specific conformational constraints or improve metabolic stability. researchgate.net
Theoretical and Computational Chemistry Studies on 2 3 Methylpentan 2 Yl Amino Ethan 1 Ol
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Reactivity Predictions.
No published studies employing Density Functional Theory (DFT) or other quantum chemical methods to analyze the electronic structure and reactivity of 2-[(3-Methylpentan-2-yl)amino]ethan-1-ol were identified.
Geometry Optimization and Conformational Analysis of the Amino Alcohol.
Information regarding the geometry optimization and conformational analysis of this compound is not available in the scientific literature.
Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Insights.
There are no available studies that report on the Frontier Molecular Orbital (HOMO-LUMO) analysis of this compound to provide insights into its reactivity.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution.
No data from Molecular Electrostatic Potential (MEP) mapping to understand the charge distribution of this compound could be located.
Molecular Dynamics (MD) Simulations for Investigating Conformational Flexibility and Dynamics.
There are no published molecular dynamics (MD) simulation studies focused on the conformational flexibility and dynamics of this compound.
Investigation of Solvent Effects on Molecular Properties Using Continuum Solvation Models (e.g., PCM).
Research investigating the effects of solvents on the molecular properties of this compound using continuum solvation models such as the Polarizable Continuum Model (PCM) has not been published.
Tautomerism and Isomerization Studies Relevant to Amino Alcohol Derivatives.
Specific studies on the tautomerism and isomerization of this compound or its closely related derivatives are not present in the available literature.
Based on the conducted research, there are currently no publicly available theoretical and computational chemistry studies focusing on the Natural Bond Orbital (NBO) analysis of this compound. The search for specific research findings, including data on charge delocalization, hyperconjugative interactions, and stabilization energies derived from an NBO analysis of this particular compound, did not yield any relevant scholarly articles or papers.
Therefore, it is not possible to provide a detailed and scientifically accurate article on "" with a specific focus on "Natural Bond Orbital (NBO) Analysis for Understanding Charge Delocalization and Stability," as the foundational research data is not available in the public domain.
To generate the requested content, a computational chemistry study involving an NBO analysis of this compound would first need to be performed and published. Such a study would provide the necessary data and detailed findings to construct the article as outlined.
Below is the list of compound names that would have been included in the article.
Derivatization and Functionalization Strategies Involving 2 3 Methylpentan 2 Yl Amino Ethan 1 Ol As a Building Block
Functionalization of the Secondary Amine Moiety for Diverse Chemical Scaffolds
The secondary amine in 2-[(3-Methylpentan-2-yl)amino]ethan-1-ol serves as a key nucleophilic center for a variety of chemical transformations. Its reactivity allows for the introduction of numerous functional groups, leading to the construction of amides, sulfonamides, ureas, and quaternary ammonium (B1175870) salts, among other structures.
The nucleophilic secondary amine can readily undergo acylation to form amides. This transformation is typically achieved by reaction with acylating agents such as acyl chlorides or carboxylic anhydrides. The reaction of the mixed anhydride (B1165640) of a carboxylic acid with the amino alcohol can also be employed for selective N-acylation. googleapis.com A significant challenge in the acylation of amino alcohols is achieving chemoselectivity, as the hydroxyl group can also be acylated to form an ester. googleapis.com To favor N-acylation, the reaction can be performed under conditions that enhance the nucleophilicity of the amine relative to the hydroxyl group or by temporarily protecting the hydroxyl moiety.
Similarly, sulfonamides can be synthesized by reacting the secondary amine with sulfonyl chlorides in the presence of a base. This reaction, known as the Hinsberg test for amines, results in the formation of a stable sulfonamide linkage.
| Reaction Type | Example Reagent | General Conditions | Resulting Functional Group |
| Amidation | Acetyl Chloride (CH₃COCl) | Aprotic solvent (e.g., DCM), Base (e.g., Triethylamine) | N-acetyl derivative |
| Amidation | Benzoic Anhydride ((C₆H₅CO)₂O) | Aprotic solvent, Base | N-benzoyl derivative |
| Sulfonamidation | Tosyl Chloride (TsCl) | Aqueous base (e.g., NaOH) or Pyridine | N-tosyl derivative |
As a secondary amine, this compound can be further alkylated to form a tertiary amine, which can then be quaternized. The synthesis of quaternary ammonium salts is often accomplished through the Menschutkin reaction, which involves the reaction of a tertiary amine with an alkyl halide. nih.gov This exhaustive alkylation process converts the neutral amine into a permanently charged quaternary ammonium salt. quora.com These salts have applications as phase-transfer catalysts and antimicrobial agents. nih.govnih.gov
Furthermore, the basic nature of the secondary amine allows for straightforward acid-base reactions to form various ammonium salts. google.com Treatment with inorganic or organic acids, such as hydrochloric acid or acetic acid, will protonate the nitrogen atom, yielding the corresponding ammonium salt, which often exhibits increased water solubility compared to the free base.
| Reaction Type | Reagent(s) | General Conditions | Product Type |
| Quaternization | 1. Alkyl Halide (e.g., CH₃I) 2. Alkyl Halide (e.g., CH₃I) | Stepwise alkylation, often with heating in a polar solvent | Quaternary Ammonium Salt |
| Salt Formation | Hydrochloric Acid (HCl) | Aqueous or organic solvent, room temperature | Ammonium Chloride Salt |
| Salt Formation | Acetic Acid (CH₃COOH) | Aqueous or organic solvent, room temperature | Ammonium Acetate (B1210297) Salt |
The secondary amine can react with isocyanates and isothiocyanates to produce substituted ureas and thioureas, respectively. These functional groups are prevalent in medicinal chemistry and materials science. nih.gov Thiourea derivatives, in particular, are recognized for a wide range of biological activities and as versatile intermediates for synthesizing heterocyclic compounds. nih.govmdpi.com
Carbamates can be formed by reacting the amine with a chloroformate, such as benzyl (B1604629) chloroformate or ethyl chloroformate, in the presence of a base. This reaction is also a common strategy for installing a protecting group on the amine, such as the Carboxybenzyl (Cbz) or Ethoxycarbonyl group.
| Derivative | Example Reagent | General Conditions | Resulting Linkage |
| Urea | Phenyl isocyanate (C₆H₅NCO) | Aprotic solvent (e.g., THF), room temperature | -NH-C(O)-N(C₆H₅)- |
| Thiourea | Allyl isothiocyanate (CH₂=CHCH₂NCS) | Aprotic solvent (e.g., Ethanol), room temperature | -NH-C(S)-NH(CH₂CH=CH₂)- |
| Carbamate | Benzyl chloroformate (Cbz-Cl) | Aqueous base or aprotic solvent with a tertiary amine base | -N-C(O)-O-CH₂C₆H₅ |
Functionalization of the Primary Hydroxyl Moiety for Chemical Diversification
The primary hydroxyl group offers another site for chemical modification, providing a pathway to ethers, esters, and oxidation products like aldehydes and carboxylic acids. These transformations expand the chemical diversity of derivatives originating from the parent amino alcohol.
Esterification, or O-acylation, of the primary hydroxyl group can be achieved using acyl halides or carboxylic anhydrides. nih.govtsijournals.com Achieving selective O-acylation in the presence of the secondary amine requires careful control of reaction conditions. Performing the reaction under acidic conditions can protonate the more basic amine, deactivating it as a nucleophile and allowing for preferential reaction at the hydroxyl group. nih.gov
Etherification can be accomplished through methods like the Williamson ether synthesis, which involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, followed by reaction with an alkyl halide. google.com Challenges include potential N-alkylation as a competing side reaction. Alternative strategies, such as copper-catalyzed three-component alkene amino etherification, represent more advanced methods for generating amino ether structures. nih.gov
| Reaction Type | Example Reagent | General Conditions | Resulting Functional Group |
| Esterification | Propionyl Chloride (CH₃CH₂COCl) | Acidic conditions (e.g., CF₃COOH) or with protected amine | Ester (O-Propionyl) |
| Etherification | 1. Sodium Hydride (NaH) 2. Benzyl Bromide (BnBr) | Anhydrous aprotic solvent (e.g., THF) | Ether (O-Benzyl) |
The primary alcohol moiety can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. libretexts.org The oxidation of primary alcohols to aldehydes requires mild conditions to prevent overoxidation. organic-chemistry.org Reagents such as trichloroisocyanuric acid in the presence of catalytic TEMPO can achieve this transformation efficiently at room temperature. acs.org
For the synthesis of the corresponding carboxylic acid, stronger oxidizing agents or more forcing conditions are necessary. libretexts.org An excess of an oxidant like potassium dichromate in acidic solution, typically with heating under reflux, will ensure the complete oxidation of the intermediate aldehyde to the carboxylic acid. libretexts.orglibretexts.org The presence of the amine group may require chemoselective oxidation methods to avoid undesired side reactions. mdpi.com
| Oxidation Product | Example Reagent(s) | General Conditions | Key Outcome |
| Aldehyde | TEMPO / Trichloroisocyanuric acid | Methylene (B1212753) chloride, room temperature | Stops at aldehyde stage; avoids overoxidation. acs.org |
| Carboxylic Acid | Potassium Permanganate (KMnO₄) | Basic solution, followed by acidification | Full oxidation to the carboxylic acid. louisville.edu |
| Carboxylic Acid | Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄ | Heating under reflux | Ensures complete oxidation past the aldehyde intermediate. libretexts.org |
Synthesis of Cyclic Derivatives and Heterocyclic Compounds Incorporating the Amino Alcohol Framework
The synthesis of cyclic derivatives such as oxazolidines, morpholines, and piperazines from amino alcohols is a well-established area of organic chemistry. These reactions typically involve the condensation of the amino alcohol with aldehydes, ketones, or other bifunctional reagents. For instance, the reaction of a 1,2-amino alcohol with an aldehyde or ketone can yield an oxazolidine (B1195125) ring. Similarly, morpholine (B109124) derivatives can be synthesized from amino alcohols through various methods, including reactions with dihaloethanes or other suitable dielectrophiles.
However, a specific application of this compound in the synthesis of such heterocyclic frameworks has not been reported in the available literature. While general methodologies for these syntheses are abundant, their direct application to this specific substrate, along with characterization and yield data, is not documented.
Table 1: Potential, but Undocumented, Heterocyclic Derivatives from this compound
| Heterocycle Class | General Reactant | Potential Product Structure | Documented for this Compound? |
| Oxazolidine | Aldehyde/Ketone | 3-(3-Methylpentan-2-yl)oxazolidine derivative | No |
| Morpholine | Dihaloethane | 4-(3-Methylpentan-2-yl)morpholine derivative | No |
| Piperazine | Dihaloethane derivative | 1-(3-Methylpentan-2-yl)piperazine derivative | No |
This table is illustrative of potential synthetic pathways and does not represent documented research findings.
Utilization in Cross-Coupling Reactions and Other Carbon-Carbon Bond Forming Processes
Amino alcohols and their derivatives can sometimes serve as ligands for metal catalysts in cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for forming carbon-carbon bonds. The nitrogen and oxygen atoms can coordinate to the metal center, influencing the catalyst's activity and selectivity. Additionally, the amino alcohol itself could act as a chiral auxiliary, guiding the stereochemical outcome of a reaction.
There is no specific evidence in the reviewed literature of this compound being employed in this capacity. The development of new ligands and chiral auxiliaries is an active area of research, but this particular compound has not been highlighted in published studies for these applications.
Table 2: Common Cross-Coupling Reactions and the Theoretical Role of this compound
| Cross-Coupling Reaction | Typical Reactants | Potential Role of Compound | Documented for this Compound? |
| Suzuki Coupling | Organoboron compound + Organic halide | Ligand for Palladium catalyst | No |
| Heck Reaction | Alkene + Organic halide | Ligand for Palladium catalyst | No |
| Sonogashira Coupling | Terminal alkyne + Organic halide | Ligand for Palladium/Copper catalyst | No |
This table outlines potential, yet unconfirmed, applications in catalysis and does not reflect published research.
Structure Reactivity and Structure Property Relationships of 2 3 Methylpentan 2 Yl Amino Ethan 1 Ol and Its Analogs
Influence of Alkyl Chain Branching and Length on Chemical Reactivity and Selectivity
Effect of Alkyl Chain Length: Generally, increasing the length of a linear N-alkyl chain in amino alcohols leads to a modest increase in the basicity and nucleophilicity of the nitrogen atom due to the inductive effect of alkyl groups. However, this effect tends to plateau with longer chains.
Effect of Alkyl Chain Branching: Branching in the alkyl chain, particularly at the α- or β-carbon relative to the nitrogen atom, has a more pronounced impact on reactivity. The 3-methylpentan-2-yl group is branched at the α-carbon (the carbon directly bonded to the nitrogen). This branching introduces significant steric bulk around the nitrogen atom.
This steric hindrance can influence reaction rates and pathways. For instance, in N-alkylation reactions, the bulky substituent will slow down the rate of reaction compared to a linear alkyl substituent due to the increased difficulty of the nucleophilic nitrogen attacking an electrophile. nih.gov However, this same steric hindrance can be advantageous in preventing undesired side reactions, such as di-alkylation. In some cases, the steric bulk of a large N-alkyl group can favor selective mono-alkylation. nih.gov
Furthermore, in reactions where the amino alcohol can undergo intramolecular cyclization, the steric hindrance from a branched alkyl group can prevent or significantly slow down the cyclization process, thereby favoring alternative reaction pathways like intermolecular reactions. nih.gov For example, studies on the base-induced rearrangement of N-alkyl arylsulfonamides have shown that larger, branched alkyl groups on the nitrogen atom prevent cyclization and facilitate the desired rearrangement in high yield. nih.gov
| N-Alkyl Substituent | Chain Type | Relative Nucleophilicity (Predicted) | Steric Hindrance | Predicted Effect on N-Alkylation Rate | Predicted Tendency for Intramolecular Cyclization |
|---|---|---|---|---|---|
| Methyl | Linear, Short | Moderate | Low | Fast | High |
| n-Butyl | Linear, Medium | High | Low-Moderate | Moderate-Fast | Moderate |
| iso-Propyl | Branched (α) | High | Moderate | Moderate | Moderate-Low |
| tert-Butyl | Branched (α, tertiary) | Moderate | Very High | Very Slow | Very Low |
| 3-Methylpentan-2-yl | Branched (α) | High | High | Slow | Low |
Stereoelectronic Effects Exerted by the 3-Methylpentan-2-yl Group on Molecular Interactions
Stereoelectronic effects refer to the influence of a molecule's spatial arrangement of orbitals and electrons on its properties and reactivity. In 2-[(3-Methylpentan-2-yl)amino]ethan-1-ol, the 3-methylpentan-2-yl group exerts significant stereoelectronic effects that govern its molecular interactions.
The bulky and conformationally flexible 3-methylpentan-2-yl group can adopt various spatial orientations. These conformations influence the accessibility of the nitrogen's lone pair of electrons, which is crucial for the molecule's role as a nucleophile and a base. The orientation of the C-N bond and the surrounding C-C and C-H bonds can create specific electronic environments that may stabilize or destabilize transition states in chemical reactions.
For instance, the alignment of the nitrogen's lone pair with anti-periplanar C-H bonds on the alkyl substituent can lead to hyperconjugation, a stabilizing interaction where electron density from the lone pair is delocalized into the antibonding orbital of the C-H bond. The specific gauche and anti conformations of the pentane (B18724) chain will dictate the extent of these interactions.
Furthermore, in intermolecular interactions, such as hydrogen bonding with solvent molecules or binding to a receptor site, the stereoelectronic profile of the 3-methylpentan-2-yl group is critical. The shape and electron density distribution of this group will determine the complementarity of fit and the strength of non-covalent interactions like van der Waals forces.
Impact of Steric Hindrance from the Branched Alkyl Substituent on Reaction Pathways and Efficiencies
The steric bulk of the 3-methylpentan-2-yl group has a profound impact on the reaction pathways and efficiencies of this compound. Steric hindrance can be a controlling factor in selectivity, favoring the formation of one product over another.
A primary consequence of the steric hindrance is the shielding of the nitrogen atom. This can make it a less effective nucleophile towards sterically demanding electrophiles. For example, in a reaction with a bulky alkyl halide, the reaction rate for this compound would be significantly lower than that for a less hindered amino alcohol like 2-(ethylamino)ethan-1-ol.
However, this steric hindrance can also be exploited to control selectivity. In reactions involving multiple reactive sites, the bulky substituent can direct the reaction to the less hindered site. For example, if the hydroxyl group were to be involved in a reaction, the bulky N-alkyl group might prevent simultaneous or subsequent reactions at the nitrogen atom.
In the context of cyclization reactions, steric hindrance from the N-alkyl group plays a crucial role. The formation of a cyclic transition state can be energetically unfavorable due to steric clashes between the bulky alkyl group and other parts of the molecule. This can effectively shut down a potential cyclization pathway, allowing other intermolecular reactions to dominate. Research on related systems has shown that as the steric demand of N-alkyl groups increases, the propensity for intramolecular cyclization decreases, leading to higher yields of intermolecular reaction products.
| N-Alkyl Substituent | Relative Steric Hindrance | Predicted Outcome in Competitive Intermolecular vs. Intramolecular Reactions | Predicted Efficiency in Reactions with Bulky Electrophiles |
|---|---|---|---|
| Methyl | Low | Intramolecular reactions may be favored. | High |
| n-Butyl | Low-Moderate | Competitive between both pathways. | High |
| iso-Propyl | Moderate | Intermolecular reactions are more likely. | Moderate |
| tert-Butyl | Very High | Intermolecular reactions are strongly favored; intramolecular reactions are highly disfavored. | Very Low |
| 3-Methylpentan-2-yl | High | Intermolecular reactions are favored; intramolecular reactions are disfavored. | Low |
Role of Intramolecular Hydrogen Bonding Networks in Conformation and Chemical Behavior
Amino alcohols like this compound have the capacity to form intramolecular hydrogen bonds between the hydroxyl (-OH) group and the amino (-NHR) group. This interaction plays a significant role in determining the molecule's preferred conformation and, consequently, its chemical behavior.
The most stable conformation for many 2-aminoethanols in the gas phase is one that is stabilized by an O-H···N intramolecular hydrogen bond. This interaction creates a pseudo-five-membered ring structure. The strength of this hydrogen bond is influenced by several factors, including the basicity of the nitrogen and the acidity of the hydroxyl proton.
The presence of the 3-methylpentan-2-yl group on the nitrogen atom influences the intramolecular hydrogen bond in two primary ways:
Electronic Effect: Alkyl groups are electron-donating, which increases the basicity of the nitrogen atom. A more basic nitrogen atom is a better hydrogen bond acceptor, leading to a stronger O-H···N bond compared to an unsubstituted aminoethanol.
Steric Effect: The bulky nature of the 3-methylpentan-2-yl group can influence the geometry of the pseudo-five-membered ring formed by the hydrogen bond. Steric repulsion between the alkyl group and the rest of the molecule might lead to a distorted, and potentially weaker, hydrogen bond compared to a less hindered N-alkyl analog.
The presence of a strong intramolecular hydrogen bond can reduce the availability of the hydroxyl proton and the nitrogen lone pair for intermolecular interactions. For example, a molecule with a strong intramolecular hydrogen bond will have a reduced tendency to act as a hydrogen bond donor to solvent molecules. Strong intramolecular hydrogen bonding has been shown to decrease the tendency for intermolecular association. nih.gov This can affect physical properties such as boiling point and solubility.
Chemically, the conformation locked in by the hydrogen bond can influence reactivity. For the hydroxyl group to react, the intramolecular hydrogen bond must be broken, which requires energy. Similarly, for the nitrogen to act as a nucleophile, its lone pair must be accessible, which might be hindered by its involvement in the hydrogen bond.
| N-Alkyl Substituent | Nitrogen Basicity | Steric Influence on H-Bond Geometry | Predicted Relative Strength of O-H···N Bond | Predicted Impact on Intermolecular Association |
|---|---|---|---|---|
| H | Baseline | Minimal | Moderate | High |
| Methyl | Increased | Low | Strong | Moderate |
| Ethyl | Increased | Low-Moderate | Strong | Moderate |
| iso-Propyl | Increased | Moderate | Moderately Strong | Low-Moderate |
| 3-Methylpentan-2-yl | Increased | Significant | Strong (electronically) but potentially distorted (sterically) | Low |
Q & A
Basic Research Questions
Q. How can researchers confirm the structural identity of 2-[(3-Methylpentan-2-yl)amino]ethan-1-ol?
- Methodological Answer : Structural confirmation requires a combination of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can resolve the amine and alcohol functional groups, while mass spectrometry (MS) verifies the molecular weight (153.27 g/mol) and fragmentation patterns. Cross-referencing with the CAS registry (134-1358-66-4) and molecular formula (C10H19N) in databases ensures consistency . For crystalline samples, X-ray diffraction using programs like SHELXL can provide definitive structural data .
Q. What synthetic strategies are applicable for preparing amino alcohol derivatives like this compound?
- Methodological Answer : Two common approaches are:
- Strategy 1 : Reductive amination of a ketone precursor (e.g., 3-methylpentan-2-one) with ethanolamine, using catalysts like Pd/C or NaBH3. This method is efficient for secondary amine formation.
- Strategy 2 : Nucleophilic substitution of a halogenated intermediate (e.g., 2-chloroethylamine) with 3-methylpentan-2-ol under basic conditions.
Reaction optimization should consider steric hindrance from the branched alkyl chain and the need for inert atmospheres to prevent oxidation of the alcohol group .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Use PPE including nitrile gloves, lab coats, and P95 respirators for aerosol protection. Avoid drainage contamination due to potential aquatic toxicity. Storage should be in airtight containers under nitrogen to prevent degradation. Acute toxicity data (e.g., skin/eye irritation) should guide spill response, with neutralization using inert adsorbents like vermiculite .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) can model interactions with target proteins, such as SARS-CoV-2 nsp1, by analyzing hydrogen bonding with the hydroxyl group and hydrophobic interactions from the methylpentane chain. Comparative binding energy calculations against known ligands (e.g., hydroxychloroquine derivatives) validate potential efficacy. Density Functional Theory (DFT) simulations further optimize the molecule’s electronic properties for target affinity .
Q. How should researchers resolve contradictions in crystallographic data for this compound?
- Methodological Answer : Discrepancies in unit cell parameters or refinement residuals (R-values) may arise from twinning or disorder in the alkyl chain. Use SHELXD for phase determination and SHELXL for refinement, applying restraints for flexible regions. High-resolution data (≤1.0 Å) and validation tools like PLATON or R1 factor analysis improve model accuracy. Cross-validate with spectroscopic data to confirm functional group geometry .
Q. What experimental approaches assess the compound’s stability under varying pH and temperature?
- Methodological Answer : Conduct accelerated stability studies using HPLC-UV to monitor degradation products. Buffer solutions (pH 1–13) and thermal stress (40–80°C) over 14 days reveal hydrolysis or oxidation pathways. Kinetic modeling (Arrhenius equation) predicts shelf-life, while LC-MS identifies degradants like quinoline derivatives from possible C-N bond cleavage .
Q. How can structure-activity relationships (SAR) guide optimization of this amino alcohol for medicinal chemistry?
- Methodological Answer : Systematic modification of the methylpentane chain (e.g., branching, cyclization) and amine substitution (e.g., tert-butyl vs. ethyl groups) can enhance metabolic stability. In vitro assays (e.g., CYP450 inhibition) paired with LogP measurements quantify lipophilicity changes. Correlate SAR with docking results to prioritize analogs with improved target binding and reduced off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
